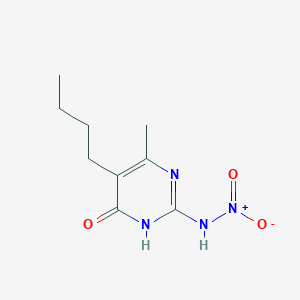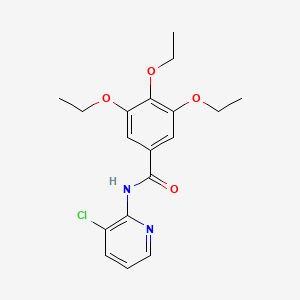
N-(5-butyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)nitramide
Overview
Description
N-(5-butyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)nitramide is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a butyl group, a methyl group, and a nitramide group
Preparation Methods
The synthesis of N-(5-butyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)nitramide typically involves the reaction of appropriate pyrimidine derivatives with nitramide precursors. One common method includes the reaction of 5-butyl-4-methyl-6-oxo-2-chloropyrimidine with sodium nitramide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-(5-butyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The nitramide group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
N-(5-butyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)nitramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although further studies are needed to confirm its efficacy and safety.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of N-(5-butyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)nitramide involves its interaction with molecular targets such as enzymes and receptors. The nitramide group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrimidine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
N-(5-butyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)nitramide can be compared with other similar compounds, such as:
N-(5-butyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)amine: This compound lacks the nitramide group and has different reactivity and biological activity.
N-(5-butyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)nitroamine:
N-(5-butyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)hydrazide: This compound contains a hydrazide group, which can lead to different reactivity and biological interactions
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-butyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)nitramide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-3-4-5-7-6(2)10-9(11-8(7)14)12-13(15)16/h3-5H2,1-2H3,(H2,10,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORASNQLOJPXUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)N[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]benzamide](/img/structure/B3733929.png)
![1-[(3-fluorophenyl)methyl]-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole](/img/structure/B3733941.png)
![2-[[[4-(1-ethyl-3,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]amino]methyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B3733944.png)


![5-(4-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3733962.png)
![2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B3733977.png)
![2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)propanamide](/img/structure/B3733979.png)
![2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B3733983.png)
![2-[(5-chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3733996.png)
![[4-(4-Chlorophenyl)piperazin-1-yl]-(2-phenylquinolin-4-yl)methanone](/img/structure/B3734009.png)

![5-(2-cyclopentyloxyphenyl)-1-(pyridin-4-ylmethyl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B3734017.png)
![5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B3734030.png)
